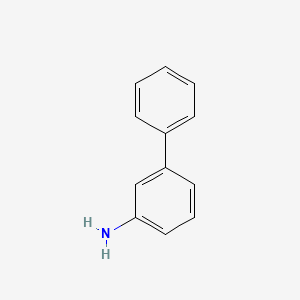

3-Aminobiphenyl

概述

描述

3-Aminobiphenyl is an organic compound with the chemical formula C₁₂H₁₁N. It is one of the three monoamine derivatives of biphenyl, the others being 2-Aminobiphenyl and 4-Aminobiphenyl . At room temperature and pressure, this compound appears as a white solid . This compound is significant in various scientific research fields due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminobiphenyl can be synthesized through the Suzuki coupling reaction, which involves the reaction of 3-bromoaniline with phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction typically proceeds as follows: [ \text{3-Bromoaniline} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(OAc)₂}} \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a fundamental approach due to its efficiency and mild reaction conditions .

化学反应分析

Excited-State Proton Transfer (ESPT)

In acetonitrile-D₂O solutions, 3-aminobiphenyl undergoes water-assisted ESPT under acidic conditions (pD < 3), leading to regioselective deuterium exchange at the C2' position of the phenyl ring . Computational studies reveal enhanced basicity at C2' and C4' positions in the singlet excited state (S₁), with C2' favored due to proximity to the NH₂ group .

Key Data:

Photoredox Reactions

Under UV irradiation, this compound participates in proton-coupled electron transfer (PCET) processes, forming photoredox products (e.g., compound 4 in Scheme 4 of ). These reactions occur in the triplet excited state (T₁) and involve nitro group reduction pathways .

Example Reaction:

textThis compound + 1,2,4-Triazole → [1,2,4]Triazolo[4,3-c]quinazoline

Stability and Reactivity Insights

-

Thermal Stability : Decomposes above 125°C, releasing COₓ and NOₓ .

-

Oxidative Sensitivity : Reacts with strong oxidizers (e.g., peroxides), necessitating inert storage conditions .

-

Hydrolytic Stability : Resists hydrolysis under neutral pH but degrades in strongly acidic/basic media .

Comparative Reactivity of Aminobiphenyl Isomers

The table below contrasts photoreactivity trends among ortho-, meta-, and para-aminobiphenyls :

| Isomer | Primary Reaction | Excited State | Regioselectivity |

|---|---|---|---|

| Ortho | ESIPT (intramolecular) | S₁ | C3 position |

| Meta | ESPT (water-assisted) | S₁ | C2' position |

| Para | ESPT (water-assisted) | S₁ | C4 position |

Toxicological Byproducts

While not directly reactive, this compound’s metabolic analogs (e.g., 4-aminobiphenyl) form DNA adducts via nitrenium ion intermediates . Though this compound itself shows lower carcinogenicity, its derivatives require careful handling .

科学研究应用

Chemical Synthesis

Azo Dye Manufacturing

3-Aminobiphenyl is extensively used in the production of azo dyes, which are characterized by their vivid colors and are widely applied in textiles, food, and cosmetics. The compound acts as a coupling agent in dye synthesis, where it reacts with diazonium salts to form various azo compounds.

| Application | Details |

|---|---|

| Dyes | Used as an intermediate for producing azo dyes. |

| Textiles | Provides color to fabrics through dyeing processes. |

| Food Coloring | Utilized in food products for color enhancement (subject to regulations). |

| Cosmetics | Incorporated in cosmetic formulations for coloring. |

Toxicology and Carcinogenicity Studies

This compound is classified as a known human carcinogen, primarily associated with bladder cancer. Its mutagenic properties have made it a subject of extensive research in toxicology.

Case Studies on Carcinogenicity

Research indicates that exposure to this compound can lead to significant health risks, particularly in occupational settings where exposure levels are higher.

| Study | Findings |

|---|---|

| IARC Monographs (2010) | Established sufficient evidence for carcinogenicity in humans and experimental animals. |

| Feng et al. (2002) | Identified mutational hotspots in TP53 gene associated with bladder cancer due to DNA adducts. |

| Schieferstein et al. (1985) | Reported increased incidences of bladder carcinoma in male mice following oral administration. |

Environmental Impact

Due to its carcinogenic nature, this compound poses environmental concerns, particularly in industrial waste management. Studies have shown that it can contaminate water sources through runoff from dye manufacturing facilities.

| Environmental Aspect | Details |

|---|---|

| Contamination | Potential contaminant in water bodies due to industrial discharge. |

| Regulations | Subject to strict regulations regarding disposal and handling to mitigate environmental risks. |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound for various assays, including mutagenicity tests.

Analytical Techniques

The compound is often analyzed using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to assess its concentration in environmental samples.

| Technique | Application |

|---|---|

| HPLC | Used for the separation and quantification of this compound in complex mixtures. |

| GC-MS | Employed for detecting trace levels of this compound in environmental samples. |

作用机制

The mechanism of action of 3-Aminobiphenyl involves its interaction with various molecular targets and pathways. It can form adducts with DNA, leading to potential mutagenic effects . The compound is metabolized in the liver, where it undergoes oxidation to form reactive intermediates that can interact with cellular components .

相似化合物的比较

- 2-Aminobiphenyl

- 4-Aminobiphenyl

Comparison:

- 2-Aminobiphenyl: Similar in structure but differs in the position of the amino group. It has different reactivity and applications.

- 4-Aminobiphenyl: Also similar in structure but with the amino group at the para position. It is known for its carcinogenic properties and is used in different research contexts .

3-Aminobiphenyl is unique due to its specific position of the amino group, which influences its reactivity and applications in various fields .

生物活性

3-Aminobiphenyl (3-ABP), a compound with the molecular formula CHN, is a member of the aminobiphenyl family, which has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of 3-ABP, highlighting its mutagenicity, potential carcinogenic effects, and the mechanisms underlying these activities.

- Molecular Formula : CHN

- CAS Number : 2243-47-2

- Structure : this compound consists of two phenyl rings connected by an amino group at the meta position.

Mutagenicity Studies

Research indicates that 3-ABP exhibits limited mutagenic activity compared to its isomers. A study assessing various aminobiphenyl compounds found that while 4-aminobiphenyl was a potent mutagen in Salmonella typhimurium strains TA100 and TA1538, 3-ABP showed no significant mutagenic effects in these tests. Specifically, it was noted that 3-ABP did not induce mutations in the TA1535 strain either, contrasting with other aminobiphenyl isomers which displayed stronger mutagenic potential .

Table 1: Mutagenicity of Aminobiphenyl Isomers

| Compound | TA100 | TA1538 | TA1535 |

|---|---|---|---|

| This compound | Negative | Negative | Negative |

| 4-Aminobiphenyl | Positive | Positive | Negative |

| 2-Aminobiphenyl | Variable | Variable | Variable |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen based on sufficient evidence of its carcinogenicity in humans and experimental animals. Although there is less direct evidence for 3-ABP's carcinogenicity, it has been used as a model compound in studies related to bladder cancer risk. It is hypothesized that its metabolic activation may lead to DNA adduct formation, similar to other aromatic amines .

Case Studies

- Bladder Cancer Risk : Epidemiological studies have suggested that exposure to aromatic amines like 4-ABP increases bladder cancer risk. While direct studies on 3-ABP are scarce, its structural similarity implies potential risks that warrant further investigation .

- DNA Damage Mechanisms : Research indicates that aromatic amines can form DNA adducts through metabolic activation. For instance, N-hydroxy metabolites of related compounds have been shown to preferentially bind to mutational hotspots in genes associated with bladder cancer .

The biological activity of 3-ABP may involve several mechanisms:

- Metabolic Activation : Similar to other aromatic amines, the metabolism of 3-ABP could lead to reactive intermediates capable of forming DNA adducts.

- Enzymatic Pathways : The role of cytochrome P450 enzymes in the activation of aromatic amines has been documented. Variability in enzyme expression among individuals may influence susceptibility to the effects of compounds like 3-ABP .

属性

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the carcinogenic potential of 3-Aminobiphenyl compared to its isomers?

A1: While 4-Aminobiphenyl is a known carcinogen, this compound is considered a weak carcinogen, and 2-Aminobiphenyl is classified as a non-carcinogen. [, ]

Q2: What is the reason behind the weak carcinogenicity of this compound?

A2: Research suggests that the weak carcinogenicity of this compound may be due to the lack of genotoxicity of its N-hydroxy derivative, a key metabolite in the carcinogenic pathway. [] In contrast, N-hydroxy-4-Aminobiphenyl is a potent mutagen. []

Q3: How does the mutagenicity of this compound compare to its isomers and metabolites in the Ames test?

A3: In the Ames test, only 4-Aminobiphenyl showed mutagenicity, and only in the presence of a metabolic activation system. N-hydroxy-4-Aminobiphenyl was a potent direct mutagen, while N-hydroxy-3-Aminobiphenyl showed no mutagenicity. Interestingly, 3-nitrosobiphenyl, a metabolite of this compound, was a direct mutagen in the TA100 strain. []

Q4: What are the major metabolic pathways of this compound in vitro?

A4: Studies using rat liver microsomes have shown that this compound is primarily hydroxylated at the 2- and 4-ortho positions, and to a lesser extent at the 6-position. It can also be metabolized into hydroxylamine, nitroso, and nitro derivatives. []

Q5: How does the metabolism of 3-Acetamidobiphenyl differ from this compound?

A5: In contrast to this compound, 3-Acetamidobiphenyl is primarily metabolized into 3-acetamido-6-hydroxybiphenyl in rat liver microsomes. []

Q6: Can this compound be used as a biomarker for tobacco smoke exposure?

A6: While this compound hemoglobin adduct levels are significantly elevated in smokers compared to nonsmokers, [, , ] there is considerable overlap in the adduct levels between the two groups. [] This suggests that environmental sources other than tobacco smoke contribute significantly to this compound exposure. []

Q7: How do hemoglobin adduct levels of this compound compare between smokers of different tobacco types?

A7: Smokers of black tobacco show significantly higher levels of this compound adducts compared to smokers of blond tobacco. [, ]

Q8: What is unique about the structure of 2-Aminobiphenyl compared to its isomers?

A8: Unlike this compound and 4-Aminobiphenyl, 2-Aminobiphenyl exhibits a non-planar structure with a dihedral angle of 40 degrees. This non-planar conformation may hinder its interaction with the cytochrome P450 enzymes responsible for N-hydroxylation, a crucial step in the metabolic activation of aromatic amines. []

Q9: What are some synthetic routes to obtain this compound and its derivatives?

A9: Several methods have been developed for the synthesis of 3-Aminobiphenyls. One approach involves reacting a suitably substituted biphenyl precursor with a nitrogen-containing reagent. [, ]

Q10: What are the sources of this compound exposure for non-smokers?

A10: Although tobacco smoke is a significant source of this compound, environmental exposure through unknown sources also contributes significantly to its levels in non-smokers. [, ]

Q11: How can this compound be detected and quantified in various matrices?

A11: Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) have been employed for the determination of this compound in samples such as cigarette smoke, urine, and water. [, , , , ]

Q12: Can this compound be selectively removed from cigarette smoke?

A12: Research has shown that molecularly imprinted polymers (MIPs) can be designed to selectively remove this compound from cigarette smoke. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。